3-(4-chlorophenyl)-2-methyl-5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrazolo[1,5-a]pyrimidin-7(4H)-one
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Overview
Description
3-(4-chlorophenyl)-2-methyl-5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrazolo[1,5-a]pyrimidin-7(4H)-one is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines This compound is characterized by its unique structure, which includes a chlorophenyl group, a methyl group, and a phenyl-tetrazolyl-sulfanyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-2-methyl-5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrazolo[1,5-a]pyrimidin-7(4H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the chlorophenyl, methyl, and phenyl-tetrazolyl-sulfanyl groups. The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and alternative solvents can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution of the chlorophenyl group can produce a variety of substituted derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.
Biology: The compound has shown potential as a bioactive molecule, with studies exploring its effects on different biological targets.
Medicine: Research has indicated potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-2-methyl-5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
4-(1H-tetrazol-5-yl)benzoic acid: This compound shares the tetrazole moiety and has been studied for its potential biological activities.
2-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)aniline:
Uniqueness
What sets 3-(4-chlorophenyl)-2-methyl-5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrazolo[1,5-a]pyrimidin-7(4H)-one apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various research and industrial applications.
Properties
Molecular Formula |
C21H16ClN7OS |
---|---|
Molecular Weight |
449.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-2-methyl-5-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-1H-pyrazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C21H16ClN7OS/c1-13-19(14-7-9-15(22)10-8-14)20-23-16(11-18(30)29(20)25-13)12-31-21-24-26-27-28(21)17-5-3-2-4-6-17/h2-11,25H,12H2,1H3 |
InChI Key |
UBYMPWROJAWVSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NC(=CC(=O)N2N1)CSC3=NN=NN3C4=CC=CC=C4)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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